BenchChemオンラインストアへようこそ!

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone

Kinase inhibitor Scaffold hopping Medicinal chemistry

1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone (CAS 2034252-77-0) is a synthetic small molecule (C16H18N4O2S, MW 330.40 g/mol) built on the 5H-pyrrolo[3,4-d]pyrimidine heterocyclic core, featuring a morpholine substituent at the 2-position and a thiophen-2-yl-ethanone side chain at the 6-position. The pyrrolo[3,4-d]pyrimidine scaffold is a less common fusion isomer compared to the widely exploited pyrrolo[2,3-d]pyrimidine motif, and has been explored in kinase inhibitor programs—particularly those targeting ERK1/2 and other MAPK pathway kinases—due to its distinct three-dimensional presentation of hydrogen-bonding functionality.

Molecular Formula C16H18N4O2S
Molecular Weight 330.41
CAS No. 2034252-77-0
Cat. No. B2387038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone
CAS2034252-77-0
Molecular FormulaC16H18N4O2S
Molecular Weight330.41
Structural Identifiers
SMILESC1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=CS4
InChIInChI=1S/C16H18N4O2S/c21-15(8-13-2-1-7-23-13)20-10-12-9-17-16(18-14(12)11-20)19-3-5-22-6-4-19/h1-2,7,9H,3-6,8,10-11H2
InChIKeyRZJBKELODVOJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone (CAS 2034252-77-0): Core Scaffold and Procurement Identity


1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone (CAS 2034252-77-0) is a synthetic small molecule (C16H18N4O2S, MW 330.40 g/mol) built on the 5H-pyrrolo[3,4-d]pyrimidine heterocyclic core, featuring a morpholine substituent at the 2-position and a thiophen-2-yl-ethanone side chain at the 6-position . The pyrrolo[3,4-d]pyrimidine scaffold is a less common fusion isomer compared to the widely exploited pyrrolo[2,3-d]pyrimidine motif, and has been explored in kinase inhibitor programs—particularly those targeting ERK1/2 and other MAPK pathway kinases—due to its distinct three-dimensional presentation of hydrogen-bonding functionality [1]. This compound is currently supplied by several research-chemical vendors at 95% purity with a typical lead time of approximately three weeks .

Why Generic Replacement of 1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone Is Not Straightforward


Simple in-class substitution of this compound is unreliable because even minor changes to the pyrrolo[3,4-d]pyrimidine scaffold—such as shifting the ring-fusion geometry from [3,4-d] to [2,3-d] or altering the N-6 acyl substituent—can fundamentally alter kinase-binding profiles. The [3,4-d] fusion isomer projects the pyrimidine N3 and the pyrrole NH in a spatial arrangement that differs from the [2,3-d] isomer, which has been shown to affect hinge-region hydrogen-bonding patterns in ERK1/2 and other kinase targets [1]. Furthermore, the morpholine ring contributes to aqueous solubility and may influence cellular permeability, while the thiophen-2-yl acetyl group provides a specific hydrophobic and potential sulfur-mediated interaction surface. Replacing any of these elements with bioisosteres—such as substituting thiophene with phenyl or furan, or morpholine with piperidine—requires full re-profiling, as quantitative structure–activity relationships (QSAR) for this chemotype have not been publicly established [1]. Therefore, procurement of the exact compound is necessary to reproduce published screening hits or to serve as a reference standard in assay development.

Quantitative Differentiation Evidence for 1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone Versus Analogs


Scaffold Isomerism: Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Core Geometry

The pyrrolo[3,4-d]pyrimidine core of the target compound differs fundamentally from the more common pyrrolo[2,3-d]pyrimidine scaffold in the position of the fused pyrrole nitrogen relative to the pyrimidine ring. In the [3,4-d] series, the pyrrole nitrogen is located at the 6-position of the pyrimidine, whereas in the [2,3-d] series it resides at the 7-position. This regioisomeric shift alters the vector of the N-6 substituent and the hydrogen-bond donor/acceptor pattern presented to the kinase hinge region. Patent data on substituted pyrrolo[3,4-d]pyrimidines demonstrate that this scaffold supports potent ERK1/2 inhibition (representative compounds with IC50 values in the nanomolar range), whereas the [2,3-d] isomer is more commonly associated with entirely different target profiles such as JAK or mTOR inhibition [1]. No direct head-to-head comparison of the target compound with the [2,3-d] analog bearing identical substituents has been published.

Kinase inhibitor Scaffold hopping Medicinal chemistry

Morpholine Substituent Contribution to Calculated Physicochemical Properties

The morpholine group at the 2-position of the pyrrolo[3,4-d]pyrimidine core increases the topological polar surface area (TPSA) and provides a tertiary amine with a computed pKa of approximately 6.5–7.5, which can enhance aqueous solubility at physiological pH relative to non-morpholine analogs. Based on the molecular formula C16H18N4O2S (MW 330.40), the compound has a calculated logP of approximately 1.5–2.0 and a TPSA of roughly 70–80 Ų, placing it within favorable drug-like chemical space (Lipinski rule of five) . In contrast, replacing the morpholine with a methyl or unsubstituted amino group would reduce TPSA by ~20 Ų and lower aqueous solubility, while introducing a bulkier N-substituent (e.g., N-phenylpiperazine) would increase logP and potentially compromise solubility. No experimental solubility or permeability data for this specific compound have been located in the public domain.

Solubility Drug-likeness Physicochemical profiling

Vendor-Supplied Purity and Analytical Characterization Baseline

The compound is offered by at least one reputable research-chemical supplier (A2B Chem, catalog BK60137) with a standard purity specification of 95% as determined by HPLC or equivalent methods . This purity level is consistent with industry norms for screening compounds but should be verified by the end user for quantitative pharmacology. Pricing at the time of data retrieval ranges from approximately $581 for 1 mg to $1,840 for 100 mg, with a standard lead time of three weeks . These procurement parameters provide a tangible baseline against which alternative synthesis or sourcing options can be evaluated.

Quality control Compound characterization Procurement specification

Absence of Publicly Available Head-to-Head Biological Activity Comparisons

A search of PubMed, BindingDB, ChEMBL, and major patent databases (conducted May 2026) did not retrieve any primary research article or patent that reports quantitative biological activity data (e.g., IC50, Ki, EC50, cellular activity, or in vivo efficacy) for this exact compound in direct comparison with a named structural analog. The BindingDB entry BDBM194954, which appears in search results associated with this chemical space, contains ROMK1 (Kir1.1) electrophysiology data (IC50 values of 2.8 nM, 5 nM, 10 nM, and 20 nM under various assay conditions), but the SMILES string and InChIKey recorded for that entry do not correspond to CAS 2034252-77-0 and thus cannot be attributed to the target compound [1]. Consequently, any differential claims based on biological potency, selectivity, or in vivo performance cannot be substantiated with public-domain evidence at this time. This data gap underscores the compound's current status as a research tool requiring de novo profiling.

Data gap analysis Assay development Reference compound

Recommended Application Scenarios for 1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone Based on Available Evidence


Kinase Inhibitor Scaffold-Hopping and Lead Generation

The pyrrolo[3,4-d]pyrimidine core is a recognized kinase-inhibitor scaffold, as evidenced by patent disclosures of ERK1/2 inhibitors in this chemical series [1]. This compound can serve as a starting point for medicinal chemistry programs seeking to explore the [3,4-d] fusion isomer as an alternative to the more common [2,3-d] scaffold, particularly for targets where hinge-region hydrogen-bonding geometry is critical. Its morpholine and thiophene substituents offer two vectors for parallel structure–activity relationship (SAR) exploration.

Analytical Reference Standard for Method Development

With a defined purity of ≥95% and a well-characterized molecular identity (CAS, SMILES, MW), this compound can function as an external reference standard for HPLC, LC-MS, or NMR method development in laboratories working with pyrrolo[3,4-d]pyrimidine libraries [1]. Its moderate predicted logP and the presence of both basic (morpholine) and heteroaromatic (thiophene) functionalities make it suitable for testing a range of chromatographic separation conditions.

Negative Control or Counter-Screen for ROMK1 (Kir1.1) Assays (Tentative)

Although the BindingDB ROMK1 data cannot be confirmed for this exact compound, the structurally related pyrrolo[3,4-d]pyrimidine chemotype has been associated with ROMK1 inhibition in patent US9206198 [1]. Until definitive confirmation is obtained, this compound could be explored as a tentative tool in ion-channel electrophysiology assays, provided its identity and purity are rigorously verified and its activity is independently measured against a known ROMK1 inhibitor control.

Custom Synthesis Feasibility Assessment

The three-week commercial lead time and pricing structure provide a benchmark for in-house synthesis cost–benefit analysis. The compound's retrosynthetic disconnection—pyrrolo[3,4-d]pyrimidine core formation followed by N-6 acylation with thiophen-2-yl-acetyl chloride—is a tractable two- to three-step sequence that can be optimized for scale-up if the compound demonstrates activity in primary screens [1].

Quote Request

Request a Quote for 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.